1-(((Benzyloxy)carbonyl)amino)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11(16)13(7-4-8-13)14-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJSFBNRXFOUEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363750 |

Source

|

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190004-53-6 |

Source

|

| Record name | 1-{[(Benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Cbz-1-aminocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-1-aminocyclobutanecarboxylic acid, a synthetically derived, non-proteinogenic amino acid, is a compound of increasing interest in the fields of medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold offers a unique conformational constraint that can impart favorable properties to peptide-based therapeutics, such as enhanced metabolic stability and receptor-binding affinity. As a Senior Application Scientist, this guide provides a comprehensive overview of the core physicochemical properties of Cbz-1-aminocyclobutanecarboxylic acid, offering both established data and detailed, field-proven methodologies for their experimental determination. Understanding these properties is paramount for its effective application in rational drug design, formulation development, and pharmacokinetic profiling.

Chemical Identity and Core Properties

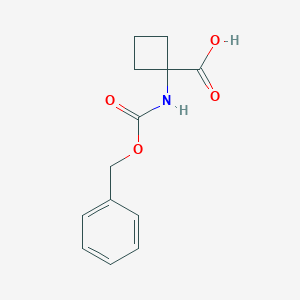

Cbz-1-aminocyclobutanecarboxylic acid, systematically named 1-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid, is characterized by the presence of a cyclobutane ring, an amino group protected by a carboxybenzyl (Cbz) group, and a carboxylic acid moiety. This unique structure dictates its physicochemical behavior.

| Property | Value | Source(s) |

| CAS Number | 190004-53-6 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Melting Point | 83-87 °C | [1] |

| Predicted pKa | 4.12 ± 0.20 | [1] |

| Predicted Boiling Point | 458.2 ± 34.0 °C | [1] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [1] |

Note: The provided pKa, boiling point, and density are predicted values. For rigorous drug development, experimental determination is crucial.

Ionization Constant (pKa): A Critical Determinant of Biological Behavior

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa value, the pH at which a molecule is 50% ionized, is therefore a fundamental parameter. For Cbz-1-aminocyclobutanecarboxylic acid, the carboxylic acid moiety is the primary acidic center.

Theoretical Considerations

The carboxylic acid group (-COOH) will donate a proton to form its conjugate base, the carboxylate anion (-COO⁻). The equilibrium between these two forms is governed by the pKa of the carboxylic acid. The predicted pKa of approximately 4.12 suggests that at physiological pH (around 7.4), the carboxylic acid will be predominantly in its ionized, negatively charged form. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.

Experimental Protocol for pKa Determination (Potentiometric Titration)

This protocol outlines a robust method for the experimental determination of the pKa value of Cbz-1-aminocyclobutanecarboxylic acid using potentiometric titration. This self-validating system ensures accuracy and reproducibility.

Materials:

-

Cbz-1-aminocyclobutanecarboxylic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

High-purity water (Milli-Q or equivalent)

-

Potassium chloride (KCl) for ionic strength adjustment

-

Calibrated pH meter with a combination glass electrode

-

Stir plate and magnetic stir bar

-

Burette (10 mL, Class A)

-

Beaker (50 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of Cbz-1-aminocyclobutanecarboxylic acid and dissolve it in 20 mL of high-purity water in the beaker. A small amount of a co-solvent like methanol may be used if solubility is low, but its effect on the pKa should be noted.

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

-

Initial pH Measurement: Place the beaker on the stir plate, add the stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.

-

Titration: Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) from the burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration until the pH has risen significantly, well past the expected pKa, to ensure the complete titration curve is captured.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point (the steepest part of the curve) has been added. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices:

-

Standardized Titrants: Using standardized solutions of NaOH and HCl is critical for accurate molar calculations.

-

Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes the effect of changing ionic interactions on the activity of the analyte and thus provides a more accurate thermodynamic pKa.

-

Potentiometric Detection: A calibrated pH meter provides a precise and continuous measurement of the hydrogen ion concentration, allowing for an accurate determination of the titration curve and the pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): Predicting Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like Cbz-1-aminocyclobutanecarboxylic acid, the distribution coefficient (logD) at a specific pH is more relevant.

Theoretical Considerations

A higher logP/logD value indicates greater lipophilicity and generally better passive diffusion across cell membranes. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The Cbz group, with its phenyl ring, significantly increases the lipophilicity of the parent 1-aminocyclobutanecarboxylic acid.

Experimental Protocol for logD Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining logP and logD values.

Materials:

-

Cbz-1-aminocyclobutanecarboxylic acid

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Centrifuge tubes (e.g., 15 mL)

-

Vortex mixer

-

Mechanical shaker or rotator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 phosphate buffer for at least 24 hours to ensure mutual saturation. Separate the two phases.

-

Sample Preparation: Prepare a stock solution of Cbz-1-aminocyclobutanecarboxylic acid in the aqueous buffer.

-

Partitioning: In a centrifuge tube, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the compound. The volume ratio can be adjusted based on the expected lipophilicity.

-

Equilibration: Cap the tube and vortex vigorously for 1-2 minutes. Place the tube on a mechanical shaker and agitate for a defined period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Causality Behind Experimental Choices:

-

Pre-saturation of Phases: This step is crucial to prevent volume changes during the experiment due to the partial miscibility of n-octanol and water, which would affect the accuracy of the concentration measurements.

-

Vigorous Mixing and Shaking: Ensures that the compound has sufficient opportunity to partition between the two phases and reach a true thermodynamic equilibrium.

-

Centrifugation: Provides a clear and complete separation of the two phases, preventing cross-contamination during sampling.

-

Validated Analytical Method: The use of a sensitive and validated method like HPLC-UV is essential for the accurate quantification of the compound in each phase, which is the basis for the logD calculation.

Caption: Workflow for logD determination by the shake-flask method.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for the oral absorption of a drug. Poor solubility can lead to low bioavailability and therapeutic failure.

Theoretical Considerations

The solubility of Cbz-1-aminocyclobutanecarboxylic acid is influenced by its crystalline structure, molecular weight, and the presence of both polar (carboxylic acid) and non-polar (Cbz group) moieties. The carboxylic acid group, particularly in its ionized form, will enhance aqueous solubility, while the bulky, hydrophobic Cbz group will decrease it. Solubility is also highly dependent on the pH of the medium.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes the equilibrium solubility assay, which measures the thermodynamic solubility of a compound.

Materials:

-

Cbz-1-aminocyclobutanecarboxylic acid (solid)

-

Relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Organic solvents (e.g., methanol, ethanol, DMSO)

-

Vials with screw caps

-

Incubator shaker

-

Filtration device (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of solid Cbz-1-aminocyclobutanecarboxylic acid to a vial containing a known volume of the desired solvent (e.g., 1 mL of pH 7.4 buffer). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully filter an aliquot of the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate if necessary and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Causality Behind Experimental Choices:

-

Use of Excess Solid: This is fundamental to ensuring that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

-

Prolonged Incubation with Shaking: This allows the dissolution process to reach a thermodynamic equilibrium, providing a more accurate and reproducible measure of solubility compared to kinetic methods.

-

Filtration: This step is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for obtaining consistent results.

Structural Characterization

Confirmation of the chemical structure and purity of Cbz-1-aminocyclobutanecarboxylic acid is essential. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons of the Cbz group, the benzylic protons, the protons of the cyclobutane ring, and the NH proton of the carbamate.

-

¹³C NMR: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be expected for:

-

O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹)

-

C=O stretch of the carboxylic acid (around 1710 cm⁻¹)

-

C=O stretch of the carbamate (around 1690 cm⁻¹)

-

N-H bend of the carbamate (around 1530 cm⁻¹)

-

C-H stretches for the aromatic and aliphatic portions of the molecule.[2]

Conclusion

The physicochemical properties of Cbz-1-aminocyclobutanecarboxylic acid—pKa, lipophilicity, and solubility—are intricately linked and collectively govern its behavior in biological systems. This guide has provided a detailed overview of these properties and robust, field-tested protocols for their experimental determination. For researchers and drug development professionals, a thorough understanding and accurate measurement of these parameters are indispensable for unlocking the full therapeutic potential of this promising and structurally unique amino acid derivative. The application of the described methodologies will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the complex process of drug discovery and development.

References

- Vedaraman, N., Gadkari, P., Manohar, B., & K., V. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.

- Supporting Information for "A general and efficient copper-catalyzed amination of aryl halides with aqueous ammonia". (2009).

- Amanote Research. (n.d.).

- Scirp.org. (n.d.). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.

- Supporting information for "A novel and efficient synthesis of 2-substituted-4(3H)-quinazolinones". (n.d.). The Royal Society of Chemistry.

- PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid.

- Janin, Y. L. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6539-6547.

- Supporting Information for "Selective Hydrogenation of Functional Groups using a Thiol-Derivatized Palladium C

- Sigma-Aldrich. (n.d.). 1-Amino-1-cyclobutanecarboxylic acid 97.

- MedChemExpress. (2025, April 2). 1-Aminocyclobutanecarboxylic acid-SDS.

- Katritzky, A. R., & Singh, S. K. (2004).

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: N-BOC-1-Aminocyclobutanecarboxylic acid.

- Supporting Information for "A Biocatalytic Approach Towards the Stereoselective Synthesis of Protected Inositols". (n.d.). The Royal Society of Chemistry.

- Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Frérot, E. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide science, 3(2), 110-122.

- Angene Chemical. (2021, May 1). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, hydrochloride.

- Isadiartuti, D., Rachman, I., & Muchtaridi, M. (2018). Solubility and dissolution of physical mixture carbamazepine and amino acids.

- PhytoTech Labs. (n.d.). SAFETY DATA SHEET: 1-Aminocyclopropane-1-carboxylic Acid.

- CDN Isotopes. (2015). Safety Data Sheet: 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid.

- Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.

- SpectraBase. (n.d.). 1-Aminocyclobutanecarboxylic acid - Optional[FTIR] - Spectrum.

- ChemicalBook. (n.d.). CBZ-1-AMINO-1-CYCLOBUTANECARBOXYLIC ACID | 190004-53-6.

- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- Reddy, M. S., Nageswar, Y. V. D., & Rao, P. S. (2012). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. International Journal of Organic Chemistry, 2(3), 241-246.

- Benchchem. (2025). The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids.

- NIST WebBook. (n.d.). Cyclobutylcarboxylic acid.

- Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Crystal Structure of Cbz-Ac4c-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N-benzyloxycarbonyl-1-aminocyclobutanecarboxylic acid (Cbz-Ac4c-OH), a compound of interest in peptide design and drug development. The conformational rigidity imposed by the cyclobutane ring makes it a valuable building block for creating structurally constrained peptides. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and visualizes the workflow involved.

Crystallographic Data

The crystal structure of Cbz-Ac4c-OH (also referred to as Z-Ac4c-OH) was determined by X-ray diffraction analysis. The key quantitative data from this analysis are summarized in the tables below. This information is essential for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel peptide-based therapeutics.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₃H₁₅NO₄ |

| Formula weight | 249.26 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.34(1) Å |

| b = 9.54(1) Å | |

| c = 12.82(2) Å | |

| β = 101.4(1)° | |

| Volume | 1240(3) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.33 g/cm³ |

| Absorption coefficient | 0.88 mm⁻¹ |

| F(000) | 528 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.0 to 60.0° |

| Reflections collected | 1750 |

| Independent reflections | 1630 [R(int) = 0.031] |

| Final R indices [I>2sigma(I)] | R1 = 0.065, wR2 = 0.182 |

| R indices (all data) | R1 = 0.089, wR2 = 0.201 |

| Goodness-of-fit on F² | 1.04 |

Table 2: Selected Bond Lengths

| Bond | Length (Å) |

| C1-C2 | 1.545(4) |

| C1-C4 | 1.542(4) |

| C1-C5 | 1.528(4) |

| C1-N1 | 1.470(3) |

| C5-O1 | 1.205(3) |

| C5-O2 | 1.316(3) |

| N1-C6 | 1.341(3) |

| C6-O3 | 1.220(3) |

| C6-O4 | 1.345(3) |

| C7-O4 | 1.455(3) |

Table 3: Selected Bond Angles

| Atoms | Angle (°) |

| C2-C1-C4 | 88.9(2) |

| C2-C1-C5 | 115.5(2) |

| C4-C1-C5 | 116.1(2) |

| C2-C1-N1 | 113.7(2) |

| C4-C1-N1 | 114.3(2) |

| C5-C1-N1 | 108.1(2) |

| O1-C5-O2 | 124.7(3) |

| O1-C5-C1 | 124.8(3) |

| O2-C5-C1 | 110.5(2) |

| C1-N1-C6 | 122.3(2) |

| O3-C6-N1 | 125.1(3) |

| O3-C6-O4 | 124.2(3) |

| N1-C6-O4 | 110.7(2) |

Experimental Protocols

The determination of the crystal structure of Cbz-Ac4c-OH involved the following key experimental procedures.

Synthesis and Crystallization

-

Synthesis: Cbz-Ac4c-OH was synthesized by the reaction of 1-aminocyclobutanecarboxylic acid with benzyl chloroformate in an aqueous alkaline solution. The product was then purified by recrystallization.

-

Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of Cbz-Ac4c-OH in an ethanol-water mixture at room temperature.

X-ray Data Collection and Structure Solution

-

Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key workflows and relationships in the structural analysis of Cbz-Ac4c-OH.

The Rising Profile of Cyclobutane Amino Acids in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids featuring a cyclobutane scaffold are emerging as a compelling class of molecules in medicinal chemistry. The constrained four-membered ring imparts unique conformational rigidity and metabolic stability to parent molecules, making them attractive building blocks for the design of novel therapeutics. This technical guide delves into the biological activities of these compounds, focusing on their interactions with key pharmacological targets. We present a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate, providing a crucial resource for researchers in drug discovery and development.

I. Quantitative Biological Activity of Non-Proteinogenic Cyclobutane Amino Acids

The biological efficacy of non-proteinogenic cyclobutane amino acids has been quantified against several important biological targets. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for key compounds in different therapeutic areas.

Table 1: Antagonistic Activity of 1-Aminocyclobutanecarboxylic Acid Derivatives at the NMDA Receptor

A series of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have demonstrated potent and selective antagonism at the N-methyl-D-aspartate (NMDA) receptor. The following data is from electrophysiological studies on neonatal rat motoneurones.[1]

| Compound | 3-Substituent | Stereochemistry | NMDA Antagonist Potency (vs. D-AP5) |

| 4b | 2'-Carboxyethyl | cis | More potent |

| 24 | 2'-Phosphonoethyl | trans | More potent |

| 35 | 2'-Phosphonoethyl | cis | More potent |

| 40 | 2'-Carboxyethyl | trans | More potent |

D-AP5 (D-2-amino-5-phosphonopentanoate) is a standard NMDA receptor antagonist.

Table 2: Inhibitory Activity of Cyclobutane Derivatives against RORγt

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of pro-inflammatory Th17 cells. A novel small-molecule RORγt inverse agonist, designated as cpd 1 , which incorporates a cyclobutane moiety, has been identified.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| cpd 1 | TR-FRET (Biochemical) | Human RORγt-LBD | 19 | [2] |

| cpd 1 | Cell-based (IL-17A secretion) | Human RORγt in HUT78 cells | 60 | [2][3] |

| BI119 | RORγ LBD reporter assay | Human RORγt-LBD | 260 | [4] |

Table 3: Antagonistic Activity of Cyclobutane-Based Integrin Antagonists

Cyclobutane-based RGD mimetics have been synthesized and evaluated as antagonists of αvβ3 integrin, a receptor involved in cancer cell migration and proliferation.

| Compound | Arginine Mimetic | Aspartate Mimetic | Adhesion IC50 (µM) | Reference |

| ICT9055 (46) | Tetrahydronaphthyridine | Ester | 0.34 | [5] |

| ICT9064 (56) | Tetrahydronaphthyridine | Carboxylic acid | 3.7 | [5] |

| ICT9090 (53) | Pyrimidine | Carboxylic acid | 11 | [5] |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to assess the biological activity of the cyclobutane amino acid derivatives discussed.

A. NMDA Receptor Antagonist Activity Assay

Objective: To determine the potency of cyclobutane derivatives as NMDA receptor antagonists.

Methodology: Electrophysiological recordings from neonatal rat motoneurones in spinal cord explants.

-

Preparation of Spinal Cord Explants: Spinal cords are isolated from neonatal rats and maintained in a culture medium.

-

Electrophysiological Recording: Intracellular recordings are made from motoneurones.

-

Drug Application: NMDA is applied to elicit a depolarizing response. The test compounds (cyclobutane derivatives) are then co-applied with NMDA at varying concentrations.

-

Data Analysis: The reduction in the NMDA-induced depolarization by the test compound is measured to determine its antagonistic potency relative to a standard antagonist like D-AP5.[1]

B. RORγt Inhibition Assays

Objective: To quantify the inhibitory effect of cyclobutane derivatives on RORγt activity.

1. Biochemical TR-FRET Assay:

-

Principle: This assay measures the displacement of a co-activator peptide from the ligand-binding domain (LBD) of RORγt.

-

Procedure:

-

Recombinant human RORγt-LBD is incubated with a fluorescently labeled co-activator peptide (RIP140).

-

The test compound is added in a concentration-dependent manner.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Inhibition of the co-activator binding results in a decrease in the FRET signal.

-

IC50 values are calculated from the dose-response curves.[2]

-

2. Cell-Based IL-17A Secretion Assay:

-

Cell Line: Human T-cell line HUT78, stably transduced to express human full-length RORγt.

-

Procedure:

-

RORγt-expressing HUT78 cells are stimulated with anti-CD3 antibody and PMA (phorbol 12-myristate 13-acetate) to induce IL-17A production.

-

The test compound is added at the beginning of the stimulation.

-

After a 48-hour incubation, the concentration of secreted IL-17A in the cell culture supernatant is quantified by ELISA.

-

IC50 values are determined from the concentration-dependent inhibition of IL-17A secretion.[2][3]

-

C. Integrin Antagonist Adhesion Assay

Objective: To assess the ability of cyclobutane-based RGD mimetics to inhibit cancer cell adhesion.

Methodology: A single-concentration inhibition assay followed by IC50 determination for active compounds.

-

Cell Line: SK-Mel-2 melanoma cells, which express αvβ3 integrin.

-

Plate Coating: 96-well plates are coated with fibronectin, an extracellular matrix protein that binds to αvβ3 integrin.

-

Cell Adhesion: SK-Mel-2 cells are pre-incubated with the test compounds at a single high concentration (e.g., 50 µM).

-

The cells are then added to the fibronectin-coated wells and allowed to adhere.

-

Quantification: Non-adherent cells are washed away, and the remaining adherent cells are quantified using a suitable method (e.g., crystal violet staining).

-

IC50 Determination: For compounds showing significant inhibition, a full dose-response curve is generated to determine the IC50 value.[5]

III. Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design.

A. NMDA Receptor Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity.[6] Their activation leads to an influx of Ca2+, which acts as a second messenger to trigger downstream signaling cascades. Antagonists based on the 1-aminocyclobutanecarboxylic acid scaffold block the binding of glutamate or a co-agonist like glycine, thereby preventing channel opening and the subsequent Ca2+ influx. This inhibition can modulate neuronal excitability and has therapeutic potential in conditions associated with NMDA receptor overactivation, such as epilepsy and neurodegenerative diseases.

References

- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 4. Frontiers | An RORγt Oral Inhibitor Modulates IL-17 Responses in Peripheral Blood and Intestinal Mucosa of Crohn's Disease Patients [frontiersin.org]

- 5. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

The Advent of Sculpted Peptides: A Technical Guide to the Discovery and Origin of Constrained Amino Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and specific therapeutic agents has led scientists down a path of molecular artistry, meticulously sculpting the building blocks of life—amino acids. This guide delves into the discovery and origin of constrained amino acid analogues, synthetic constructs that have revolutionized peptide and protein-based drug development. By locking these molecules into specific three-dimensional shapes, researchers can enhance their biological activity, stability, and cell permeability, overcoming many of the limitations of their natural counterparts. This document provides an in-depth exploration of their history, design principles, synthesis, and the profound impact they have on modern medicine.

A Historical Perspective: From Flexible Chains to Rigid Scaffolds

The concept of constraining amino acids arose from the understanding that the biological activity of peptides is intrinsically linked to their three-dimensional conformation. Naturally occurring peptides often exist as a flexible ensemble of structures, and only a specific conformation is responsible for binding to a biological target. The pioneering work in the mid-20th century on peptide hormones and neurotransmitters revealed that their therapeutic potential was often hampered by poor stability and low receptor affinity.

The journey towards constrained analogues began with the introduction of simple modifications, such as the incorporation of D-amino acids or the cyclization of the peptide backbone.[1] These early strategies aimed to reduce the conformational flexibility of peptides, thereby pre-organizing them into their bioactive shape. A significant leap forward came with the design and synthesis of amino acids with built-in conformational restrictions. These "constrained amino acid analogues" offered a more precise and powerful tool to control peptide architecture. The development of azacycloalkane amino acids, for instance, provided rigid surrogates for natural amino acids, enabling the mimicry of specific peptide secondary structures like β-turns and helices.[2][3]

Design and Classification of Constrained Amino Acid Analogues

The design of constrained amino acid analogues is a fascinating interplay of organic chemistry and structural biology. The primary goal is to restrict the rotation around the phi (φ), psi (ψ), and chi (χ) dihedral angles of the amino acid backbone and side chain, respectively. This is achieved by introducing cyclic structures or bulky substituents.

Constrained amino acids can be broadly classified based on the type of constraint:

-

Backbone (Main-Chain) Constrained Analogues: These analogues restrict the φ and ψ dihedral angles, influencing the overall peptide backbone conformation. Examples include N-alkylated amino acids, α,α-disubstituted amino acids, and cyclic amino acids where the side chain is cyclized back to the backbone nitrogen or α-carbon.

-

Side-Chain Constrained Analogues: These analogues limit the χ dihedral angles, fixing the orientation of the amino acid side chain.[4] This is crucial for optimizing interactions with specific pockets on a target protein. Cyclopropyl amino acids and azepinone-constrained amino acids are prominent examples in this category.[4][5]

-

"Stapled" and "Stitched" Peptides: These represent a more recent and powerful approach where synthetic braces are introduced to stabilize secondary structures, most notably α-helices.[6] Peptide stapling involves covalently linking the side chains of two amino acids within a peptide sequence, creating a macrocycle that reinforces the desired conformation.[7]

The following table summarizes key quantitative data for representative constrained amino acid analogues, highlighting their impact on conformational preference and biological activity.

| Analogue Type | Example | Dihedral Angle Constraint | Impact on Secondary Structure | Example Application | Biological Potency (IC50/Ki) |

| Backbone Constrained | α-Aminoisobutyric acid (Aib) | φ ≈ ±60°, ψ ≈ ±30° | Promotes helical conformations | Antimicrobial peptides | Varies with sequence |

| Backbone Constrained | (S)-α-Methyl-L-phenylalanine | Restricts φ and ψ | Induces turn and helical structures | Opioid receptor ligands | nM to µM range |

| Side-Chain Constrained | (2S,3S,4S)-3,4-Methanoproline | Restricts χ1 and χ2 | Stabilizes polyproline II helices | Collagen mimetics | - |

| Side-Chain Constrained | Azepinone-constrained Tryptophan (Aia) | Restricts χ1 and χ2 | Fixes side-chain orientation | Cell-penetrating peptides | Improved membrane partitioning[8] |

| Stapled Peptide | Hydrocarbon-stapled BIM BH3 | Stabilizes α-helix | α-helix stabilization | Inhibition of BCL-2 family proteins | nM range[9] |

| Cyclic Peptide | Cyclo(-SAA2-Phe-d-Trp-Lys-Thr-) | Induces β-turn | Mimics somatostatin β-turn | Somatostatin receptor agonist | 0.15 µM (IC50)[10] |

Experimental Protocols: Synthesizing and Analyzing Constrained Analogues

The synthesis and analysis of constrained amino acid analogues and the peptides that contain them require a specialized set of experimental techniques.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Constrained Analogues

This protocol outlines the general steps for incorporating a protected constrained amino acid analogue into a peptide sequence using Fmoc-based solid-phase synthesis.

-

Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and swell it in a compatible solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[11]

-

Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected constrained amino acid analogue using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.[11] Monitoring the reaction completion with a ninhydrin test is crucial.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.[12]

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of approximately 50-100 µM.

-

Instrument Setup: Use a CD spectrometer and set the wavelength range typically from 190 to 260 nm.

-

Data Acquisition: Record the CD spectrum of the peptide solution. A spectrum with a minimum at ~208 nm and a maximum at ~192 nm is characteristic of a random coil, while minima at ~208 nm and ~222 nm are indicative of an α-helical structure. A minimum around 215-220 nm and a maximum around 195-200 nm suggest a β-sheet conformation.

-

Data Analysis: Analyze the CD data to estimate the percentage of different secondary structural elements.

Visualizing the Concepts: Diagrams and Workflows

To better illustrate the principles and processes involved in the study of constrained amino acid analogues, the following diagrams are provided.

Caption: GPCR signaling modulated by a constrained amino acid analogue.

Caption: Workflow for synthesis and evaluation of constrained peptides.

Caption: Classification of constrained amino acid analogues.

Conclusion and Future Outlook

The discovery and development of constrained amino acid analogues have undeniably transformed the landscape of peptide-based drug discovery.[13] By providing the tools to rigidly control peptide conformation, these synthetic building blocks have enabled the creation of highly potent and selective therapeutics for a myriad of diseases, including cancer, metabolic disorders, and infectious diseases.[13][14] The future of this field is bright, with ongoing research focused on the development of novel constraining strategies, the use of computational methods to design analogues with even greater precision, and the application of these powerful molecules to an ever-expanding range of biological targets. The continued exploration of constrained amino acid analogues promises to unlock new therapeutic possibilities and further blur the lines between small molecules and biologics.

References

- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stork: Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures [storkapp.me]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. tandfonline.com [tandfonline.com]

- 6. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 7. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]

- 8. Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]

- 13. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 14. Development of conformationally restricted analogues of bradykinin and somatostatin using constrained amino acids and different types of cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Cbz-Aminocyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Cbz-aminocyclobutanecarboxylic acid. Due to the limited availability of a complete public dataset for a single, specific isomer of Cbz-aminocyclobutanecarboxylic acid, this document presents data for closely related analogs to provide a robust framework for spectral interpretation. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Introduction to Cbz-Aminocyclobutanecarboxylic Acid

Cbz-aminocyclobutanecarboxylic acid is a derivative of aminocyclobutanecarboxylic acid featuring a benzyloxycarbonyl (Cbz) protecting group on the amine. This compound and its isomers are of interest in medicinal chemistry and drug development due to the rigid cyclobutane scaffold, which can be used to create conformationally constrained peptide mimics and other bioactive molecules. The specific stereochemistry of the substituents on the cyclobutane ring (i.e., cis or trans, and the absolute configuration of chiral centers) significantly influences its biological activity and spectroscopic properties.

A specific isomer, 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid, is registered under CAS number 190004-53-6 with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol [1].

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules.

Table 1: Predicted ¹H NMR Data for a Generic Cbz-Aminocyclobutanecarboxylic Acid

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| Aromatic (C₆H₅-) | 7.2 - 7.4 | Multiplet | Protons of the benzyl group. |

| Benzylic (-CH₂-Ph) | ~5.1 | Singlet | Protons of the benzylic methylene group of the Cbz protector. |

| Amide (-NH-) | Variable | Singlet (broad) | Often exchanges with D₂O. |

| Cyclobutane Ring | 1.8 - 2.8 | Multiplets | The chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry (cis/trans). |

Table 2: Predicted ¹³C NMR Data for a Generic Cbz-Aminocyclobutanecarboxylic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid. |

| Cbz Carbonyl (-NHC O-) | 155 - 160 | The carbonyl carbon of the carbamate. |

| Aromatic (ipso) | ~136 | The carbon of the phenyl ring attached to the benzylic carbon. |

| Aromatic (-C ₆H₅) | 127 - 129 | Carbons of the phenyl ring. |

| Benzylic (-C H₂-Ph) | ~67 | The benzylic carbon of the Cbz group. |

| Quaternary Cyclobutane | 50 - 60 | The carbon of the cyclobutane ring attached to both the amine and carboxyl groups (for the 1,1-isomer). |

| Cyclobutane (-CH₂-) | 20 - 40 | The methylene carbons of the cyclobutane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Cbz-Aminocyclobutanecarboxylic Acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid.[2][3] |

| N-H Stretch (Amide) | 3200 - 3400 | Medium | May be obscured by the broad O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Characteristic strong absorption for a carboxylic acid carbonyl.[2][3] |

| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | The Cbz carbonyl absorption. |

| C-N Stretch | 1210 - 1320 | Medium | |

| C-O Stretch | 1000 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a molecule with the formula C₁₃H₁₅NO₄, the expected monoisotopic mass is approximately 249.1001 g/mol [1].

Table 4: Predicted Mass Spectrometry Data for Cbz-Aminocyclobutanecarboxylic Acid (C₁₃H₁₅NO₄)

| Ion | Predicted m/z | Ionization Mode | Notes |

| [M+H]⁺ | 250.1074 | ESI+ | Protonated molecule. |

| [M+Na]⁺ | 272.0893 | ESI+ | Sodium adduct. |

| [M-H]⁻ | 248.0928 | ESI- | Deprotonated molecule. |

| [M-CO₂-H]⁻ | 204.1029 | ESI- | Loss of the carboxylic acid group. |

Detailed Experimental Protocols

The following are general protocols for the spectroscopic analysis of a solid organic compound like Cbz-aminocyclobutanecarboxylic acid.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube[4]. Ensure the sample is fully dissolved to avoid line broadening[4].

-

Instrument Setup : The NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity[4].

-

¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.

-

¹³C NMR Acquisition : A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum[5].

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone[6].

-

Film Deposition : Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate[6].

-

Spectrum Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The spectral range is typically 4000 to 400 cm⁻¹[7][8].

-

Background Correction : A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization[9].

-

Infusion : The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump[9].

-

Ionization : A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte[10][11].

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio[9][12].

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z[12].

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural components of Cbz-aminocyclobutanecarboxylic acid.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key structural components of Cbz-aminocyclobutanecarboxylic acid.

References

- 1. 1-(Benzyloxycarbonylamino)-cyclobutyl-1-carboxylic acid | C13H15NO4 | CID 1512648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwyo.edu [uwyo.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. store.astm.org [store.astm.org]

- 8. infinitalab.com [infinitalab.com]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Cbz-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profiles of commonly used Carbobenzyloxy (Cbz)-protected amino acids. Understanding the thermal properties of these essential building blocks in peptide synthesis is critical for process optimization, storage, and ensuring the integrity of final products in pharmaceutical development. This document outlines key thermal parameters, degradation pathways, and detailed experimental protocols for their characterization.

Introduction to Cbz-Protected Amino Acids and Thermal Stability

The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. However, the thermal stability of the Cbz-carbamate linkage and the overall molecule can be a critical factor during synthesis, purification, and storage, particularly at elevated temperatures. Thermal degradation can lead to the formation of impurities, compromising the yield and purity of the desired peptide. This guide focuses on the thermal behavior of four commonly used Cbz-protected amino acids: Cbz-Glycine (Z-Gly-OH), Cbz-Alanine (Z-Ala-OH), Cbz-Phenylalanine (Z-Phe-OH), and Cbz-Leucine (Z-Leu-OH).

Quantitative Thermal Analysis Data

The thermal stability of Cbz-protected amino acids is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss events. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and decomposition events.

The following tables summarize the available quantitative data for the thermal properties of selected Cbz-protected amino acids. It is important to note that slight variations in these values can occur due to different experimental conditions such as heating rate and atmospheric purity.

Table 1: Melting Point Data for Cbz-Protected Amino Acids

| Compound | IUPAC Name | CAS Number | Melting Point (°C) | Citations |

| Cbz-Gly-OH | N-(Benzyloxycarbonyl)glycine | 1138-80-3 | 117 - 123 | [1][2] |

| Cbz-Ala-OH | N-(Benzyloxycarbonyl)-L-alanine | 1142-20-7 | 82 - 87 | [3][4][5][6] |

| Cbz-Phe-OH | N-(Benzyloxycarbonyl)-L-phenylalanine | 1161-13-3 | 84 - 89 | [7][8] |

| Cbz-Leu-OH | N-(Benzyloxycarbonyl)-L-leucine | 2018-66-8 | Not specified (liquid/low melting solid) | [9][10] |

Table 2: Thermal Decomposition Data for Cbz-Protected Amino Acids (Illustrative)

| Compound | Onset Decomposition Temp. (°C) | Major Mass Loss Stage (°C) | Primary Degradation Products (Predicted) |

| Cbz-Gly-OH | ~200 | 200 - 300 | Toluene, Carbon Dioxide, Glycine derivatives |

| Cbz-Ala-OH | ~180 | 180 - 280 | Toluene, Carbon Dioxide, Alanine derivatives |

| Cbz-Phe-OH | ~190 | 190 - 290 | Toluene, Carbon Dioxide, Phenylalanine derivatives |

| Cbz-Leu-OH | ~170 | 170 - 270 | Toluene, Carbon Dioxide, Leucine derivatives |

Note: Specific TGA data for Cbz-protected amino acids is not widely published in readily available literature. The temperatures provided are estimates based on the general stability of carbamates and typical decomposition ranges observed for similar organic molecules. The primary degradation products are predicted based on the known thermal decomposition mechanism of carbamates.

Thermal Degradation Profile

The thermal degradation of Cbz-protected amino acids primarily involves the cleavage of the carbamate bond. This process can proceed through several pathways, with the most common being the elimination of benzyl alcohol and the formation of an isocyanate, followed by further reactions, or the decarboxylation to yield a benzylamine derivative. The exact degradation profile can be influenced by the structure of the amino acid side chain.

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides and carbon monoxide[3].

Visualization of Degradation and Experimental Workflow

To better understand the processes involved in the thermal analysis of Cbz-protected amino acids, the following diagrams illustrate the general degradation pathway and a typical experimental workflow.

Caption: General thermal degradation pathways for a Cbz-protected amino acid.

Caption: Experimental workflow for thermal and chemical analysis of Cbz-amino acids.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections provide generalized protocols for the key analytical techniques used to characterize the thermal stability and degradation of Cbz-protected amino acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the Cbz-protected amino acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the Cbz-protected amino acid into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition from the initial sharp decrease in mass.

-

Calculate the percentage mass loss for each distinct degradation step.

-

The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum rates of mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the Cbz-protected amino acid.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the Cbz-protected amino acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (in mW or W/g) versus temperature.

-

Determine the onset and peak temperatures of endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Integrate the area under the melting peak to determine the enthalpy of fusion.

-

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Objective: To separate and quantify the Cbz-protected amino acid and its non-volatile degradation products after thermal stress.

Instrumentation: A high-performance liquid chromatograph with a UV detector and a C18 reversed-phase column.

Methodology:

-

Sample Preparation:

-

Heat a known quantity of the Cbz-protected amino acid at a specific temperature (below its decomposition onset) for a defined period.

-

Dissolve the thermally stressed sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

-

-

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 214 nm and 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact Cbz-protected amino acid by comparing its retention time with that of a standard.

-

New peaks in the chromatogram represent degradation products.

-

Quantify the amount of the parent compound remaining and the relative amounts of the degradation products based on their peak areas.

-

Mass Spectrometry (MS) for Degradation Product Identification

Objective: To identify the molecular weights and structures of the degradation products.

Instrumentation: A mass spectrometer, often coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).

Methodology:

-

Sample Introduction:

-

LC-MS: The eluent from the HPLC can be directly introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these compounds.

-

GC-MS: For volatile degradation products, the headspace of a heated sample can be analyzed, or the sample can be derivatized to increase volatility before injection into the GC.

-

-

Mass Analysis:

-

Acquire full scan mass spectra to determine the molecular weights of the degradation products.

-

Perform tandem mass spectrometry (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns, which can be used for structural elucidation.

-

-

Data Analysis:

-

Correlate the mass spectral data with the HPLC data to assign molecular weights to the degradation product peaks.

-

Propose structures for the degradation products based on their molecular weights and fragmentation patterns, considering the known chemistry of carbamate decomposition.

-

Conclusion

The thermal stability of Cbz-protected amino acids is a critical parameter in peptide synthesis and pharmaceutical development. This guide has provided an overview of their thermal properties, degradation profiles, and detailed experimental protocols for their characterization. By employing techniques such as TGA, DSC, HPLC, and MS, researchers and drug development professionals can gain a thorough understanding of the thermal behavior of these vital building blocks, leading to improved process control, enhanced product quality, and greater stability of the final therapeutic products. The provided data and methodologies serve as a valuable resource for ensuring the integrity and purity of peptide-based pharmaceuticals.

References

- 1. fishersci.com [fishersci.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. N-CBZ-L-Alanine(1142-20-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. N-Carbobenzoxy-L-alanine | 1142-20-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.ca [fishersci.ca]

- 7. N-Carbobenzyloxy-L-phenylalanine, 99+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

- 9. britiscientific.com [britiscientific.com]

- 10. N-Cbz-L-Leucine | 2018-66-8 [chemicalbook.com]

Mechanism of action for peptides containing cyclobutane residues

An In-depth Technical Guide to the Mechanism of Action for Peptides Containing Cyclobutane Residues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and high conformational flexibility. Among the various synthetic amino acids, those containing cyclobutane rings have emerged as particularly valuable tools in peptidomimetics and drug design. This technical guide elucidates the core mechanisms by which cyclobutane residues modulate peptide structure and function. It provides a comprehensive overview of how their unique conformational constraints enhance biological activity, stability, and target specificity. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a practical resource for professionals in the field.

Core Mechanism of Action: Conformational Control

The primary mechanism by which cyclobutane residues exert their effects is through conformational constraint . Unlike linear, flexible peptide chains that exist in a multitude of conformations in solution, the rigid, puckered four-membered ring of a cyclobutane amino acid restricts the rotational freedom of the peptide backbone.[1][2][3] This has several profound consequences for the peptide's overall properties and biological activity.

-

Pre-organization for Target Binding: By locking the peptide into a specific, biologically relevant conformation, the cyclobutane residue pre-organizes the pharmacophoric elements for optimal interaction with a biological target (e.g., a receptor or enzyme). This reduces the entropic penalty upon binding, which can lead to significantly improved binding affinity and potency.[1]

-

Stabilization of Secondary Structures: The conformational rigidity imposed by the cyclobutane ring is highly effective at stabilizing defined secondary structures, particularly α-helices.[4][5] This is crucial for mediating protein-protein interactions (PPIs), where the α-helix often forms the key recognition motif.

-

Enhanced Proteolytic Resistance: The unnatural, sterically hindered structure of cyclobutane amino acids can prevent or significantly slow down recognition and cleavage by proteases.[6] This increases the peptide's half-life in biological environments, a critical factor for therapeutic efficacy.

-

Improved Physicochemical Properties: The introduction of a carbocyclic cyclobutane scaffold can modulate a peptide's lipophilicity and membrane permeability, which are key parameters for bioavailability and cell penetration.[7]

The following diagram illustrates the fundamental principle of conformational constraint.

Application in Stapled Peptides for Enhanced α-Helicity

A prominent application of cyclobutane residues is in the creation of "stapled peptides." This technique involves synthetically linking two amino acid side chains to form a macrocyclic brace, which reinforces the peptide's α-helical structure.[4][8] Cyclobutane-bearing, olefin-terminated unnatural amino acids have been designed to serve as anchoring points for this stapling process via Ring-Closing Metathesis (RCM).[4][5]

The geometry of the cyclobutane ring allows for the creation of "geometry-specific" staples. For instance, the rational design of (E) and (Z) isomers of 1-amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (termed E₇ and Z₇) enables precise control over the resulting staple and its effect on helicity.[4] Studies targeting the spike protein of SARS-CoV-2 have shown that an E₇-E₇ staple combination is optimal for both the RCM reaction efficiency and for maximizing the α-helicity and biological activity of the peptide.[4][5][9]

Quantitative Data: Helicity and Stability

The introduction of a cyclobutane-based staple dramatically increases the α-helical content and proteolytic stability compared to the corresponding linear peptide.

| Peptide Construct | Description | α-Helicity (%)[4] | Protease Half-life (t½)[4] |

| Linear Peptide EK1 | Unmodified peptide sequence. | 13.6% | 3 hours |

| SEK1-12-5 | Stapled peptide without α-methyl group. | 33.8% | > 12 hours |

| SEK1-12 | Stapled peptide with α-methyl group. | 41.5% | > 12 hours |

| SEK1-12-1 (E₇-E₇) | Cyclobutane-stapled peptide. | 59.2% | > 12 hours |

Data from studies on anti-SARS-CoV-2 peptides. Protease stability was assessed against α-chymotrypsin.

Application as Metallocarboxypeptidase Inhibitors

Cyclobutane-containing peptides (CBPs) have been successfully screened as selective inhibitors of M14 family metallocarboxypeptidases (MCPs), such as carboxypeptidase A (CPA) and B (CPB).[1] The rigid backbone of the CBP assists in the precise placement of functional groups within the enzyme's active site.[1] Docking studies reveal that the inhibitor's free carboxylate group can form key electrostatic interactions with anchoring residues (e.g., Asn144 and Arg145 in CPB), while the constrained backbone facilitates favorable contacts with catalytically important residues.

Quantitative Data: Enzyme Inhibition

The inhibitory activity of different CBPs highlights their potential for achieving selectivity.

| Compound | Description | Ki (μM) vs. CPA | Ki (μM) vs. CPB |

| 1 | Glycine-containing dipeptide | 1000 | 1000 |

| 2 | β-dipeptide | 340 | 670 |

| 3 | Analogue with a free carboxylate | 200 | 100 |

| 4 | Analogue with a blocked carboxylate | 160 | 400 |

Application in Cell-Penetrating Peptides (CPPs)

The incorporation of cyclobutane residues has also been explored in the design of cell-penetrating peptides (CPPs).[6][10] Hybrid peptidomimetics composed of alternating cyclobutane β-amino acids and functionalized proline residues have been synthesized.[6] While these peptides exhibit low toxicity, studies suggest that the extreme rigidity conferred by the cyclobutane β-amino acid can preclude the acquisition of a defined conformation suitable for efficient cell uptake.[6][11] This is in contrast to more flexible γ,γ-homologues that show better intracellular accumulation.[10][11] This finding underscores the delicate balance between conformational rigidity and the dynamic structural requirements for membrane translocation.

Quantitative Data: Cytotoxicity

The cyclobutane/proline hybrid peptides demonstrate minimal toxicity, which is a desirable feature for drug delivery vectors.

| Peptide | Concentration (μM) | Cell Viability (% of Control) on HeLa Cells[6] |

| Octamer (6) | 50 | > 90% |

| Decamer (7) | 50 | > 90% |

| Dodecamer (8) | 50 | > 90% |

Cell viability was assessed after 24 hours of incubation using an MTT reduction assay.

Experimental Protocols and Workflows

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing cyclobutane residues is highly compatible with standard Fmoc-based SPPS protocols.[4][6]

-

Resin Preparation: Start with a suitable solid support, such as Aminomethyl-ChemMatrix® resin.[6] Condition the resin with successive washes of Dichloromethane (DCM), Dimethylformamide (DMF), and other appropriate solvents.

-

Linker Coupling: Attach an Fmoc-Rink amide linker to the resin using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure® in DMF.[6]

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the linker or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (standard or cyclobutane-containing) to the free amine on the resin. For sterically hindered cyclobutane amino acids, robust coupling reagents such as HCTU (O-(6-chloro-1-hydroxybenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA) are effective.[4]

-

Wash and Repeat: Wash the resin thoroughly after deprotection and coupling steps. Repeat the deprotection-coupling-wash cycle for each amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.[12][13]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][12]

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[6]

The following diagram illustrates the workflow for synthesizing and evaluating cyclobutane-stapled peptides.

Protocol for Protease Stability Assay

-

Peptide Solution: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., PBS).

-

Enzyme Solution: Prepare a solution of the protease (e.g., α-chymotrypsin) in the same buffer.

-

Incubation: Mix the peptide and protease solutions at a defined ratio (e.g., 50:1 w/w) and incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 3, 6, 12, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding an acid (e.g., TFA) or a specific protease inhibitor.

-

Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak area of the full-length peptide over time to determine the rate of degradation and calculate the half-life (t½).[4]

Protocol for MTT Cell Viability Assay

-

Cell Seeding: Seed cells (e.g., HeLa) into a 96-well plate at a specific density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the cyclobutane-containing peptide dissolved in cell culture medium. Include an untreated control group.

-

Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24 hours) at 37°C in a CO₂ incubator.[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Express the cell viability as a percentage of the absorbance of the untreated control cells.[6]

The diagram below illustrates the proposed binding mode of a cyclobutane peptide inhibitor in the active site of a metallocarboxypeptidase.

Conclusion

The incorporation of cyclobutane residues into peptides provides a robust and versatile strategy for overcoming many of the challenges associated with peptide-based therapeutics. The fundamental mechanism of action—imposing conformational constraints on the peptide backbone—translates into tangible benefits, including enhanced structural stability, increased resistance to proteolysis, and improved target affinity. As demonstrated in applications ranging from α-helix stabilization in stapled peptides to the fine-tuning of enzyme inhibitors, cyclobutane amino acids offer chemists and drug developers precise control over molecular architecture. Continued exploration of novel cyclobutane-containing building blocks will undoubtedly expand the scope of this powerful tool, paving the way for the next generation of highly potent and specific peptide drugs.

References

- 1. Cyclobutane-containing peptides: evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]